(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate
Overview
Description
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is further substituted with a thiadiazole moiety. The compound’s structure and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Thioester Formation: The final step involves the esterification of the bicyclic core with the thiadiazole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Acetic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate
Uniqueness
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate is unique due to the presence of both the bicyclic core and the thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S3/c1-14(2)9-5-6-15(14,3)10(7-9)19-11(18)8-21-13-16-12(20-4)17-22-13/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEUXGJGTLZYPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC3=NC(=NS3)SC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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